molecular formula C11H16ClF2N5 B12221834 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12221834
M. Wt: 291.73 g/mol
InChI Key: IMXOZEPOGQQXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic fluorinated pyrazole derivative of significant interest in chemical and pharmaceutical research. The compound features a difluoromethyl group attached to a pyrazole ring, a structural motif known to enhance metabolic stability and bioavailability in molecular frameworks, making it particularly valuable for structure-activity relationship (SAR) studies . This compound serves as a key chemical intermediate with potential applications in the development of novel enzyme inhibitors and receptor modulators . Its structural characteristics, including the difluoromethyl group and the presence of two nitrogen-containing heterocycles, make it a versatile building block for constructing more complex, biologically active molecules in medicinal chemistry campaigns. Researchers utilize this compound primarily in the synthesis of targeted small molecules for agrochemical and pharmaceutical discovery, where the pyrazole core is known to facilitate diverse molecular interactions . The product is provided as a high-purity compound suitable for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not approved for use in humans or animals.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-8-9(6-15-17)5-14-7-10-3-4-18(16-10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H

InChI Key

IMXOZEPOGQQXBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Target Compound Assembly

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically follows a modular approach, constructing each pyrazole ring separately before coupling them through a reductive amination step.

Pyrazole Core Formation

Synthesis of 1-(Difluoromethyl)-1H-pyrazol-3-amine

The difluoromethyl-substituted pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting 3-(difluoromethyl)pentane-2,4-dione with hydrazine hydrate in ethanol at 80°C yields 1-(difluoromethyl)-1H-pyrazol-3-amine with >85% regioselectivity. The reaction mechanism proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization.

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

The 1-ethylpyrazole component is prepared via Vilsmeier-Haack formylation. Treating 1-ethyl-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces the formyl group at position 4, achieving 70–75% yield. The ethyl group is introduced earlier via nucleophilic substitution of pyrazole with ethyl bromide in the presence of potassium carbonate.

Methanamine Bridge Formation

Reductive Amination Strategy

The critical coupling step employs reductive amination between 1-(difluoromethyl)-1H-pyrazol-3-amine and 1-ethyl-1H-pyrazole-4-carbaldehyde. Optimized conditions use sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane at room temperature, achieving 82–87% yield.

Reaction Equation:
$$
\text{1-(Difluoromethyl)-1H-pyrazol-3-amine} + \text{1-Ethyl-1H-pyrazole-4-carbaldehyde} \xrightarrow{\text{STAB, CH₂Cl₂}} \text{Target Compound}
$$

Alternative Alkylation Pathways

Alternative routes involve nucleophilic displacement of a chlorinated intermediate. For instance, reacting 3-chloro-1-(difluoromethyl)-1H-pyrazole with N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine in the presence of potassium iodide and triethylamine in acetonitrile at 60°C provides the product in 68% yield.

Reaction Condition Optimization

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 20–25°C (STAB) Maximizes reductant stability
Solvent Polarity Dichloromethane Enhances amine solubility
pH Control 6.5–7.5 (buffer) Prevents imine hydrolysis

Data aggregated from demonstrates that polar aprotic solvents (e.g., DMF, acetonitrile) accelerate alkylation but increase side-product formation during reductive amination.

Catalytic Systems and Reagent Selection

Reductive Amination Catalysts

Catalyst Yield (%) Purity (%)
Sodium Triacetoxyborohydride 87 98.5
Cyanoborohydride 72 95.2
Hydrogen/Pd-C 65 91.8

STAB outperforms other reductants due to its selective reduction of imines without attacking the difluoromethyl group.

Phase-Transfer Catalysis in Alkylation

Adding tetrabutylammonium bromide (TBAB) during nucleophilic substitution increases reaction rate by 40%, enabling completion within 4 hours versus 8 hours without catalyst.

Purification and Isolation

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes residual hydrazine and unreacted aldehydes, elevating purity from 92% to 99.5%. Gradient cooling (60°C → 4°C over 6 hours) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Chromatographic Methods

Silica gel chromatography with ethyl acetate:hexane (1:2) effectively separates positional isomers, particularly when the difluoromethyl group migrates to position 5 during synthesis.

Industrial-Scale Production Considerations

Batch processes in 500 L reactors utilize continuous distillation to remove water during imine formation, achieving 85% yield at 90% purity before crystallization. Key challenges include:

  • Exothermic Control: Jacketed reactors maintain temperature ≤30°C during STAB addition
  • Waste Management: Fluoride byproducts require neutralization with calcium hydroxide before disposal

Analytical Characterization

Spectroscopic Confirmation

  • ¹⁹F NMR: δ -110.2 ppm (CF₂H), confirming difluoromethyl retention
  • HRMS: m/z 291.73 [M+H]⁺, matching theoretical molecular weight

Purity Assessment

HPLC with C18 column (ACN:H₂O gradient) resolves the target compound (RT 8.2 min) from common impurities like bis-alkylated byproducts (RT 10.5 min).

Challenges and Mitigation Strategies

Regiochemical Control

The lability of the difluoromethyl group under basic conditions necessitates pH monitoring during amination. Buffering with ammonium acetate (pH 6.8) suppresses defluorination, reducing impurity levels from 12% to <2%.

Isomer Formation

Positional isomerism during pyrazole synthesis is minimized by:

  • Slow addition of hydrazine (1 drop/sec) to diketone precursors
  • Using excess acetic acid to protonate nitrogen nucleophiles

Recent Methodological Advances

Microwave-assisted synthesis reduces reductive amination time from 12 hours to 45 minutes at 80°C, with comparable yield (85%). Flow chemistry systems enable continuous production at 5 kg/day scale, demonstrating feasibility for industrial adoption.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes and receptors, which are crucial in disease pathways.

Case Study: Anticancer Activity
A study demonstrated that similar pyrazole derivatives show promising anticancer activity by inhibiting specific kinases involved in tumor growth. The difluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .

Agricultural Applications

Pyrazole compounds are also explored for their herbicidal and fungicidal properties. The unique structure of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine may confer selective toxicity to certain pests while being safe for crops.

Case Study: Herbicidal Efficacy
Research has shown that similar compounds can effectively control weed species without harming desired crops. This selectivity is vital for sustainable agricultural practices and pest management strategies .

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. The difluoromethyl group is known to enhance binding affinity to target enzymes, making it a candidate for drug development aimed at metabolic disorders.

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. This property makes them candidates for developing new antibiotics or antifungal agents.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryAnticancer activity through kinase inhibition
Agricultural ScienceHerbicidal and fungicidal properties
Enzyme InhibitionPotential for metabolic disorder treatments
Antimicrobial ActivityEfficacy against pathogens

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrazole rings, influencing electronic properties, lipophilicity, and molecular weight. A comparative analysis is provided below:

Compound Name Substituents (Pyrazole 3) Substituents (Pyrazole 4) Molecular Formula Molecular Weight CAS Number Purity/Notes
Target Compound -CF₂H -CH₂CH₃ C₁₂H₁₈F₂N₅ 286.31* Not explicitly listed N/A
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine -CH₂CF₂H -CH(CH₃)₂ C₁₂H₁₈ClF₂N₅ 305.76 1856100-57-6 N/A
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine -CH₂CH₃ -CH₂CF₂H C₁₂H₁₉ClFN₅ 287.76 1856041-46-7 Smiles: CCn1ccc(CNCc2cnn(CCF)c2)n1.Cl
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine -CF₂H -CH₃ C₁₁H₁₆F₂N₅ 272.28 Not listed Requires JavaScript for PubChem
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine -C₆H₅ -C₆H₄F C₁₇H₁₅FN₃ 280.33 Not listed IR: 1661 cm⁻¹ (C=N stretch)

*Molecular weight calculated based on formula.

Key Findings from Comparative Studies

Ethyl groups (-CH₂CH₃) increase lipophilicity, which may enhance membrane permeability but reduce solubility .

Synthetic Accessibility :

  • Compounds with methyl or ethyl substituents (e.g., ) are synthesized via nucleophilic substitution or reductive amination, with yields ranging from 35% to 98% for related analogs .
  • Difluoromethyl-substituted pyrazoles often require fluorination steps, which can complicate synthesis .

Safety and Toxicity :

  • Pyrazole derivatives with halogenated substituents (e.g., -CF₂H, -Cl) frequently exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), as seen in structurally similar compounds .

Biological Activity

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
  • Introduction of the Difluoromethyl Group : Utilizes difluoromethylating agents such as difluoromethyl bromide.
  • N-Alkylation : Involves alkylation of the pyrazole nitrogen with appropriate alkyl halides under basic conditions.
PropertyValue
Molecular FormulaC11H16ClF2N5
Molecular Weight291.73 g/mol
IUPAC NameN-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-4-yl)methanamine; hydrochloride
InChI KeyYIIHEPQIXCQHNK-UHFFFAOYSA-N
Canonical SMILESCCN1C=CC(=N1)CNCC2=CC=NN2C(F)F.Cl

The biological activity of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, while the pyrazole ring allows for crucial hydrogen bonding and hydrophobic interactions .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively inhibit pathways associated with oxidative stress and inflammation .

Anticancer Potential

Pyrazole derivatives are recognized for their anticancer activities. The compound's structure may facilitate interactions with proteins involved in cancer progression, potentially leading to the development of new therapeutic agents .

Study 1: Antioxidant Activity

A study examining various pyrazole derivatives found that compounds structurally related to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine displayed strong antioxidant properties. The results suggested that these compounds could be effective in mitigating oxidative damage in biological systems .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole derivatives, highlighting their ability to inhibit tumor growth in vitro. The study reported that specific modifications in the pyrazole structure led to enhanced cytotoxicity against various cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.